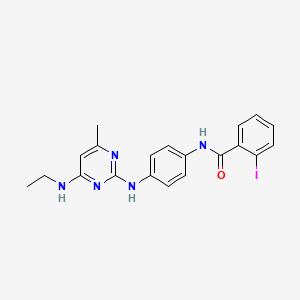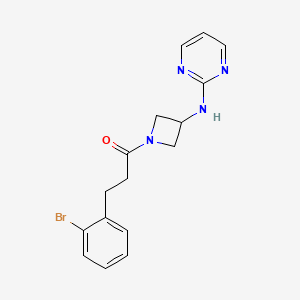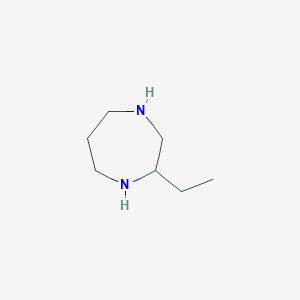
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide is a complex organic compound used in various scientific research fields due to its unique chemical properties. Known for its potential in medicinal chemistry, this compound has garnered attention for its promising applications in drug development and biochemical studies.
Wirkmechanismus
Target of Action
Similar compounds have been found to target tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition or activation of the target, resulting in changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and viral replication . The compound may interact with these pathways, leading to downstream effects such as the modulation of immune responses or the inhibition of viral replication.
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability . The compound’s ADME properties can significantly impact its bioavailability, determining the concentration of the drug that reaches the target site in the body.
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects can result in changes in cellular function and overall health outcomes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide typically involves a multi-step synthetic process The synthesis often starts with the iodination of benzamide
Reaction conditions usually involve:
Use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Base catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction temperatures ranging from room temperature to about 100°C.
Industrial Production Methods
Industrial production of this compound may involve more cost-effective and scalable methods:
Continuous flow chemistry for large-scale synthesis.
Microwave-assisted synthesis to reduce reaction time and improve yield.
Catalysis using transition metals to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: : Where the compound is exposed to oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Typically involving reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions where different groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: : Carried out under acidic or basic conditions, depending on the oxidizing agent used.
Reduction: : Often performed in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Substitution: : Generally requires the use of strong bases or acidic catalysts to facilitate the reaction.
Major Products Formed
The primary products of these reactions are various derivatives of the original compound, each with modified functional groups that confer different chemical properties. These derivatives are often investigated for their potential biological activities.
Wissenschaftliche Forschungsanwendungen
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide has a range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its interactions with biological molecules, providing insights into cell function and signaling pathways.
Medicine: : Explored for potential therapeutic uses, particularly in targeting specific cellular pathways associated with diseases.
Industry: : Utilized in the development of new materials and as a chemical intermediate in manufacturing processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide: : Differing by the substitution of the ethyl group with a methyl group.
N-(4-((4-(isopropylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide: : Featuring an isopropyl group instead of an ethyl group.
Uniqueness
The unique substitution pattern in N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide imparts distinctive chemical and biological properties. Its specific interaction with molecular targets makes it a valuable tool in research and potential therapeutic applications. Compared to similar compounds, the ethylamino group may confer greater stability or affinity in certain biological contexts.
Eigenschaften
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN5O/c1-3-22-18-12-13(2)23-20(26-18)25-15-10-8-14(9-11-15)24-19(27)16-6-4-5-7-17(16)21/h4-12H,3H2,1-2H3,(H,24,27)(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBQADBUOGUYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2927244.png)
![N-(3-chloro-4-methylphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2927245.png)
![N-(2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927246.png)


![5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2927249.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2927250.png)
![2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2927251.png)
![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2927255.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2927259.png)
![ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2927260.png)
